6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Description

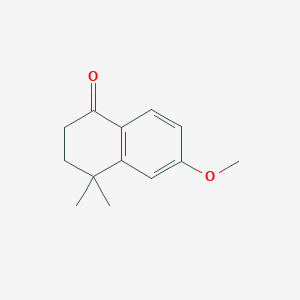

6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is a synthetic tetralone derivative derived from natural products like longifolene, a major component of turpentine oil . Structurally, it features a methoxy group at position 6, two methyl groups at position 4, and a ketone at position 1 (Figure 1). This compound serves as a key intermediate in synthesizing bioactive derivatives, particularly those with antiproliferative and anti-inflammatory properties. Its structural flexibility allows for modifications at positions 2 and 6, enabling exploration of structure-activity relationships (SARs) .

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2)7-6-12(14)10-5-4-9(15-3)8-11(10)13/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUQIBQLSNNYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1C=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as methoxybenzene and dimethylcyclohexanone.

Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.

Comparison with Similar Compounds

The biological and physicochemical properties of 6-methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one are influenced by substituent variations. Below is a systematic comparison with structurally related compounds:

Substituents at Position 2

Modifications at position 2 significantly impact bioactivity:

- Sulfonyl triazole derivatives (e.g., compounds 6a–6q ):

- These derivatives, synthesized via N-sulfonylation, exhibit broad-spectrum antiproliferative activity. For example, 6d , 6g , and 6h showed IC₅₀ values lower than 5-FU against T-24 (bladder), MCF-7 (breast), and HepG2 (liver) cancer cells .

- The sulfonyl group enhances electron-withdrawing effects, improving binding to cellular targets like tubulin or kinases .

- Benzylidene derivatives (e.g., 6d , 6f , 6m ):

- Fluorinated analogs such as (E)-2-(2-fluorobenzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one (6m) demonstrated potent NF-κB inhibition (IC₅₀ = 1.2 μM) and anti-neuroinflammatory activity by suppressing microglial polarization .

- The exocyclic double bond’s E-configuration (confirmed via X-ray crystallography) optimizes planar conjugation, enhancing interactions with biological receptors .

Table 1: Antiproliferative Activity of Position-2 Derivatives

| Compound | Substituent at C2 | IC₅₀ (μM) vs. MCF-7 | Key Feature |

|---|---|---|---|

| 6d | 4-Methylbenzenesulfonyl triazole | 8.2 | Broad-spectrum activity |

| 6m | 2-Fluorobenzylidene | 1.2 (NF-κB) | Anti-inflammatory |

| 5-FU | – | 12.5 | Positive control |

Substituents at Position 6

The methoxy group at position 6 distinguishes the target compound from analogs with alkyl or halogen substituents:

- 6-Isopropyl derivatives :

- 6-Bromo derivatives (e.g., 2-bromo-6-methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one ):

- Natural hydroxylated analogs :

Table 2: Physicochemical Properties of Position-6 Derivatives

| Compound | Substituent at C6 | logP | Solubility (mg/mL) | Bioactivity |

|---|---|---|---|---|

| 6-Methoxy-4,4-dimethyl derivative | OCH₃ | 2.8 | 0.15 (DMSO) | Intermediate |

| 6-Isopropyl derivative | CH(CH₃)₂ | 3.5 | 0.08 (DMSO) | Antiproliferative precursor |

| 4,6,8-Trihydroxy derivative | OH | 1.2 | 2.3 (H₂O) | Fungal metabolite |

Stereochemical and Conformational Effects

- Cyclohexenone ring conformation: The 4,4-dimethyl group induces a distorted chair conformation in the cyclohexenone ring, reducing strain and enabling planar conjugation with the aromatic ring . Natural analogs like cis-4-hydroxyscytalone adopt a half-chair conformation due to hydroxylation, altering hydrogen-bonding capacity .

- Crystal packing: The title compound forms C–H···O hydrogen bonds in its crystal lattice, enhancing thermal stability (m.p. 105–107°C) compared to non-methylated analogs (m.p. ~90°C) .

Biological Activity

2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic compound that has gained attention in recent years due to its diverse biological activities, particularly as an antimicrobial agent and its potential interactions with DNA. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C_7H_5BrF_3N

- Molar Mass : 256.02 g/mol

- Functional Groups : Contains a bromine atom, a methoxy group (-OCH₃), and a trifluoromethyl group (-CF₃) attached to a pyridine ring.

The trifluoromethyl group enhances the compound's chemical reactivity and biological activity, making it an interesting candidate for pharmaceutical applications.

Antimicrobial Properties

Research indicates that 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with notable zones of inhibition observed during testing. The compound's structure contributes to its ability to disrupt microbial cell functions, potentially leading to its application in developing new therapeutic agents.

Interaction with DNA

Another critical area of study involves the compound's interaction with DNA. Preliminary findings suggest that it can bind to DNA, which may facilitate the development of novel agents targeting genetic material. This interaction is particularly relevant for research in genetic studies and drug development aimed at combating diseases influenced by genetic factors.

Synthesis Methods

The synthesis of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine can be achieved through several methods, including:

- Nucleophilic Substitution : Utilizing appropriate reagents to introduce the bromine and trifluoromethyl groups.

- Reactions with Methoxy Reagents : Employing methoxy reagents to incorporate the methoxy group into the pyridine ring.

These synthetic pathways allow for the efficient production of the compound while enabling variations in substituents to tailor properties for specific applications.

Comparative Analysis

To highlight the uniqueness of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-Methoxy-6-(trifluoromethyl)pyridine | 0.79 | Lacks bromine substitution |

| 3-Bromo-6-methylpyridine | 0.72 | Contains a methyl group instead of methoxy |

| 5-Bromo-2-(trifluoromethyl)pyridine | 0.87 | Different position of bromine substitution |

| 4-Methoxy-6-(trifluoromethyl)pyridine | 0.71 | Different substitution pattern |

| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 0.71 | Contains chlorine instead of methoxy |

This table illustrates how the combination of both a methoxy group and a trifluoromethyl group on the pyridine ring imparts distinct chemical properties such as enhanced stability and reactivity compared to other similar compounds.

Case Studies

Several studies have focused on evaluating the biological activity of this compound:

- Antimicrobial Efficacy Study : A laboratory study tested various concentrations of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain.

- DNA Binding Affinity : A fluorescence spectroscopy study assessed the binding affinity of this compound to DNA. The results showed that it could intercalate between DNA base pairs, suggesting potential applications in targeted drug delivery systems for genetic diseases.

Q & A

Q. What established synthetic routes are used for 6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

The Claisen-Schmidt condensation is a primary method for synthesizing derivatives. For example, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one reacts with aldehydes (e.g., 4-methoxybenzaldehyde) in methanol under basic conditions (e.g., NaOH) to form arylidene derivatives . Catalysts like concentrated HCl are used in reactions involving paraformaldehyde and substituted morpholines .

Q. How is X-ray crystallography applied to determine the structural conformation of this compound?

Single-crystal X-ray diffraction with SHELXL software is standard for structural refinement. Key parameters include torsion angles (e.g., C8–C7–C11–C12 = 175.2°), bond lengths (e.g., C7=C8 = 1.351 Å), and chair conformations of the cyclohexanone ring. Weak hydrogen bonds (e.g., C18–H18A–O1) and π-interactions further stabilize the crystal lattice .

Q. What are the solubility challenges of 3,4-dihydronaphthalen-1(2H)-one derivatives, and how can they be mitigated?

Poor aqueous solubility is a common issue. Methodological solutions include Michael addition reactions with guanidine hydrochloride to modify α,β-unsaturated ketones, enhancing hydrophilicity without compromising bioactivity .

Advanced Research Questions

Q. How do substituents like bromine or methoxy groups influence the compound’s bioactivity and pharmacokinetics?

- Bromine : Enhances metabolic stability and cell permeability via hydrophobic interactions, as seen in (E)-7-bromo-2-(4-methoxybenzylidene)-DHN derivatives .

- Methoxy : Modulates receptor binding; for example, 6-methoxy-2-phenyl-DHN exhibits antineoplastic activity by targeting adenosine receptors . Structural optimization via halogenation or alkylation can fine-tune specificity .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

Cross-validation using in vitro (e.g., enzyme inhibition assays for retinoic acid metabolism) and in vivo models (e.g., anti-inflammatory murine studies) is critical. Comparative analysis of structural analogs (e.g., 7-fluoro vs. 7-bromo derivatives) helps isolate substituent effects .

Q. How can computational methods predict biological interactions of DHN derivatives?

Molecular docking studies, such as ACE binding site analysis, identify key interactions (e.g., hydrogen bonding with catalytic Zn²⁺). For example, 5,6,7-trimethoxy-DHN derivatives show affinity comparable to captopril, guiding synthetic prioritization .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing synthetic intermediates?

Q. How are crystal packing and intermolecular interactions analyzed to resolve structural discrepancies?

SHELXL refinement identifies non-classical interactions (e.g., C–H···π, weak hydrogen bonds). For example, dihedral angles between aromatic rings (51.7°) and chair conformations are validated against crystallographic databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.